Bufexamac
Vue d'ensemble
Description
Bufexamac is a hydroxamic acid derived from phenylacetamide . It has anti-inflammatory, analgesic, and antipyretic properties . It is typically administered topically for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses . It has also been used in suppositories in combination with local anaesthetics indicated for haemorrhoids .
Molecular Structure Analysis
Bufexamac has a molecular formula of C12H17NO3 . Its structure includes a benzene moiety substituted at C-4 by a butoxy group . The molecular weight is 223.27 g/mol .
Chemical Reactions Analysis
Bufexamac is capable of specifically inhibiting LTA4H enzymatic activity . It significantly prevents the production of LTB4 in neutrophil and inhibits the fMLP-induced neutrophil migration through inhibition of LTA4H .
Physical And Chemical Properties Analysis
Bufexamac has a molecular weight of 223.27 g/mol . It is a hydroxamic acid and an aromatic ether . The InChIKey of Bufexamac is MXJWRABVEGLYDG-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Bufexamac's Use in Dermatology
Bufexamac has been used as a topical treatment for various skin conditions, including dermatitis and eczematous disorders. It was considered an alternative to topical corticosteroids due to its anti-inflammatory properties. However, studies have shown that bufexamac may not be as effective as initially thought, and its propensity to cause severe allergic reactions has led to its reassessment and ban in several countries. For instance, Wong, Shen, and Nixon (2019) discuss bufexamac's severe allergic contact dermatitis and lack of efficacy, leading to its exclusion from medicaments in the European Union, the United States, New Zealand, and Japan (Wong, Shen, & Nixon, 2019).
Allergic Reactions and Safety Concerns
Numerous studies have reported allergic contact dermatitis as a significant side effect of bufexamac. For example, the study by Uter and Schnuch (2011) highlights the revocation of bufexamac's marketing authorization in the European Union due to its risk of causing severe allergic contact dermatitis (Uter & Schnuch, 2011). Similarly, Kränke, Szolar-Platzer, Komericki, Dderhaschnig, and Aberer (1997) discuss its high sensitization rate and the need to include it in standard series for patch testing (Kränke et al., 1997).
Potential Pharmacological Properties
Brogden, Finder, Sawyer, Speight, and Avery (2012) reviewed bufexamac's pharmacological properties and therapeutic efficacy in inflammatory dermatoses. They found that bufexamac 5% cream was comparable in efficacy to commonly used topical fluorinated corticosteroids in eczema and other inflammatory dermatoses. However, its efficacy in psoriasis and comparison with hydrocortisone remained undetermined (Brogden et al., 2012).
Potential for Treatment of Acute Lung Injury
A study by Xiao, Dong, Yao, Wu, Lu, Mao, Zhu, Li, Huang, Chen, Huang, Wang, Yang, He, and Xu (2016) found that bufexamac could ameliorate lipopolysaccharide-induced acute lung injury in mice by targeting LTA4H, an enzyme involved in inflammatory processes. This suggests potential clinical applications for bufexamac in treating acute lung injury (Xiao et al., 2016).
As of 2020 and beyond, the scientific research applications of bufexamac have evolved, with studies focusing on various aspects of its pharmacology and potential therapeutic uses. Here's a summary of the key findings:
Bufexamac's Pharmacological Action and Therapeutic Effects
- Bufexamac has been shown to have significant pharmacological action in various studies. Chen, Zutz, Phillippou-Massier, Liebner, Keppler, Choudhary, Blum, and Schölz (2020) explored bufexamac's role in inhibiting HIV-1 infection in CD4 T-cells. They found that bufexamac, among other histone deacetylase inhibitors, could potentially be used in new treatment strategies for HIV (Chen et al., 2020).
Bufexamac in Traditional Medicine Formulations
- Bufexamac has been included in traditional medicine formulations. A study by Li, Ma, Tian, Zhao, Liu, Dong, Zheng, Feng, Zhang, Wu, Zhu, Liu, and Zhao (2020) on the effective-component compatibility of Bufei Yishen formula II showed that bufexamac played a role in inhibiting mucus hypersecretion in chronic obstructive pulmonary disease rats. This suggests its potential use in complementary and alternative medicine for respiratory diseases (Li et al., 2020).
Investigational Studies Involving Bufexamac
- Investigational studies have been conducted to better understand bufexamac's mechanism of action and therapeutic potential. For instance, Rai, Kumar, Singh, Khanka, Singh, Arya, Kanojiya, Maurya, and Singh (2021) studied the osteogenic effect of Musa paradisiaca flower extracts, where bufexamac was mentioned as a potential agent for osteopenia prevention (Rai et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWRABVEGLYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045368 | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible | |
Record name | SID855633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bufexamac | |
CAS RN |
2438-72-4 | |
Record name | Bufexamac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufexamac [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bufexamac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufexamac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFEXAMAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.